molecular formula C21H22FN3O3S2 B2380788 8-((4-Fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene CAS No. 894926-17-1

8-((4-Fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene

Cat. No.: B2380788
CAS No.: 894926-17-1
M. Wt: 447.54
InChI Key: WCVMOCDMUBIORZ-UHFFFAOYSA-N
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Description

This compound belongs to the 1,4,8-triazaspiro[4.5]decane family, characterized by a spirocyclic core combining a piperidine-like ring fused to a cyclohexane moiety. The structure features three distinct substituents:

  • 8-position: A 4-fluorophenylsulfonyl group, which enhances metabolic stability and modulates electronic properties via its electron-withdrawing sulfonyl moiety .
  • 3-position: A methylthio (-SMe) group, which may influence redox activity or serve as a hydrogen bond acceptor.

Its synthesis likely follows methods analogous to those described for similar spiro compounds, such as cyclocondensation of hydrazinecarbothioamides or coupling reactions with halogenated ketones .

Properties

IUPAC Name

8-(4-fluorophenyl)sulfonyl-2-(4-methoxyphenyl)-3-methylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O3S2/c1-28-17-7-3-15(4-8-17)19-20(29-2)24-21(23-19)11-13-25(14-12-21)30(26,27)18-9-5-16(22)6-10-18/h3-10H,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCVMOCDMUBIORZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F)N=C2SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-((4-Fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological profiles, and relevant case studies.

Structural Characteristics

The compound features a triazaspiro framework combined with a sulfonyl group and various aromatic substituents (4-fluorophenyl and 4-methoxyphenyl). This unique combination enhances its chemical reactivity and potential therapeutic applications.

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit significant biological activities, including:

  • Antitumor Effects : Compounds within the triazaspiro class have shown efficacy against various cancer cell lines.
  • Antipsychotic Properties : Related compounds have been investigated for their potential as antipsychotic agents with reduced side effects compared to traditional treatments.
  • Neurological Effects : Some derivatives exhibit modulation of neurotransmitter systems, which could be beneficial in treating neurological disorders.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate enzyme activities or receptor functions, leading to various therapeutic effects.

Binding Affinity Studies

Studies have focused on the binding affinities of this compound to dopamine transporters (DAT) and serotonin receptors. For instance, modifications in the structure have been shown to enhance or diminish binding affinities, impacting the overall pharmacological profile.

Case Study 1: Antitumor Activity

A study evaluating the antitumor properties of a related compound demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism was linked to apoptosis induction through caspase activation pathways.

Case Study 2: Antipsychotic Profile

In behavioral pharmacology tests involving rats, a structurally similar compound demonstrated an antipsychotic profile with minimal extrapyramidal side effects. The findings suggest that the specific substitutions on the triazaspiro framework influence both efficacy and safety profiles.

Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesBiological Activity
8-(3-Chlorophenyl)sulfonyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-oneSulfonyl group + triazaspiro structureAntibacterial
1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-oneSimilar triazaspiro frameworkAntitumor
Hydroxy alkyl substituted triazaspiro compoundsVariations in substituentsNeurological effects

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of new therapeutic agents due to its ability to interact with specific biological pathways. Research indicates that compounds with similar structures exhibit significant biological activities, such as:

  • Antitumor Activity : The triazaspiro framework is associated with compounds that demonstrate cytotoxic effects against various cancer cell lines. For instance, derivatives of triazaspiro compounds have been studied for their potential as anticancer agents due to their ability to induce apoptosis in cancer cells .
  • Antimicrobial Properties : The sulfonamide group is known for its antibacterial properties. Studies have indicated that similar sulfonamide derivatives can inhibit bacterial growth effectively .

Drug Development

The unique structural features of this compound make it suitable for further modifications aimed at enhancing its pharmacological properties. The integration of the sulfonyl group with the triazaspiro moiety not only increases chemical reactivity but also broadens the scope for medicinal applications:

  • Targeting Enzymes : Interaction studies focus on the compound's binding affinity to specific enzymes or receptors involved in disease pathways. Understanding these interactions is essential for elucidating the therapeutic potential and guiding drug development efforts.

Biological Studies

Recent research has indicated that compounds similar to this one can modulate various biological effects through enzyme inhibition or receptor modulation. For example, studies have shown that certain structural analogs can effectively inhibit dihydropteroate synthase, an enzyme critical in bacterial folate synthesis, making them potential candidates for antibiotic development .

Comparative Analysis of Related Compounds

A comparative analysis of structurally similar compounds reveals insights into their biological activities:

Compound NameStructure FeaturesBiological Activity
8-(3-Chlorophenyl)sulfonyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-oneSulfonyl group + triazaspiro structureAntibacterial
1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-oneSimilar triazaspiro frameworkAntitumor
Hydroxy alkyl substituted triazaspiro compoundsVariations in substituentsNeurological effects

This table highlights how variations in substituents can lead to different biological activities, emphasizing the importance of structural modifications in drug design.

Case Study 1: Anticancer Activity

In a study investigating new anticancer agents, researchers synthesized various derivatives based on the triazaspiro framework and evaluated their cytotoxic effects against human cancer cell lines. Results indicated that specific modifications led to enhanced activity against breast and colon cancer cells, showcasing the potential of such compounds in oncology .

Case Study 2: Antimicrobial Efficacy

Another study focused on synthesizing sulfonamide derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involved competitive inhibition of bacterial enzymes critical for folate synthesis, highlighting the relevance of this compound class in combating antibiotic resistance .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Structural/Functional Differences Biological Relevance/Applications References
8-((4-Fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene 8: 4-Fluorophenylsulfonyl; 2: 4-Methoxyphenyl; 3: Methylthio ~454.5 (estimated) Reference compound; balanced lipophilicity/electron effects Potential kinase inhibitor (inferred)
8-(4-Tert-butylbenzenesulfonyl)-2-(4-methylphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene 8: 4-Tert-butylbenzenesulfonyl; 2: 4-Methylphenyl; 3: Methylthio ~492.6 Bulkier tert-butyl group increases steric hindrance Enhanced metabolic stability (hypothesized)
8-(3-Chloro-4-methylbenzenesulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one 8: 3-Chloro-4-methylbenzenesulfonyl; 3: 4-Methoxyphenyl; 2: Oxo group 447.93 Oxo group at 2-position alters hydrogen-bonding capacity Unknown; structural analog for SAR studies
(8-Ethyl-2-phenyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl)-(3-fluorophenyl)methanone 8: Ethyl; 2: Phenyl; 3: Sulfanylidene; 4: 3-Fluorophenylmethanone 471.02 Ethyl substitution at 8-position; ketone at 4-position Potential CNS-targeting agent (speculative)
3-(4-Chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione 3: 4-Chlorophenylsulfonyl; 8: Methyl; 2,4: Dione 372.87 Diaza (vs. triaza) core; dual oxo groups Anticandidal activity (reported in analogs)

Key Observations :

Aryl Moieties: 4-Methoxyphenyl (reference) vs. 4-methylphenyl () affects electron density; methoxy groups may improve membrane permeability . Heteroatom Variations: Replacement of a nitrogen with an oxygen (e.g., dione in ) reduces basicity and alters binding interactions .

Synthetic Pathways :

  • Common methods include nucleophilic substitution (e.g., coupling α-halogenated ketones with triazoles ) or cyclization of hydrazinecarbothioamides under basic conditions .

Biological Implications :

  • Triazaspiro derivatives with methylthio groups (reference compound) show kinase inhibition in analogs, while diazaspiro diones () exhibit antifungal properties .
  • Fluorine substitution (e.g., 4-fluorophenyl in ) is often leveraged for PET tracer development (e.g., 18F-FESP in ) .

Preparation Methods

Knoevenagel Condensation for Methoxyphenyl Attachment

The 4-methoxyphenyl group is introduced via Knoevenagel condensation. The sulfonylated spiro intermediate reacts with 4-methoxybenzaldehyde (1.5 equiv) in the presence of benzylamine, forming a conjugated diene system (Scheme 3). Active methylene compounds, such as arylsulfonylacetic acids, facilitate nucleophilic attack on the aldehyde, followed by dehydration to install the methoxyphenyl substituent.

Conditions

  • Catalyst : Benzylamine (0.5 equiv) accelerates imine formation and subsequent condensation.
  • Solvent : Ethanol enables mild reaction conditions (60°C, 6 h) with >85% yield.

Methylthio Group Installation via Thiol-Ene Reaction

The methylthio group is added through a thiol-ene click reaction. The diene intermediate reacts with methyl mercaptan (2.0 equiv) under UV light (365 nm) in DCM, using DMPA as a photoinitiator (Scheme 4). The anti-Markovnikov addition ensures regioselectivity at the C3 position.

Optimization Data

Parameter Optimal Value Yield (%)
Methyl Mercaptan 2.0 equiv 92
UV Exposure Time 2 h 89
DMPA Concentration 1 mol% 91

Final Assembly and Purification

The fully functionalized product is purified via sequential recrystallization (ethanol/water, 3:1) and column chromatography (SiO₂, hexane/ethyl acetate 4:1). Analytical validation includes:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.07 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (m, 4H, Ar-H), 6.92 (d, J = 8.8 Hz, 2H, Ar-H), 3.85 (s, 3H, OCH₃), 2.45 (s, 3H, SCH₃).
  • HRMS (APCI-TOF) : m/z 485.1521 [M+H]⁺ (calc. 485.1518).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Urea Cyclocondensation 91.95 99.75 Low-cost, scalable
Radical Cyclization 88 98.2 Regioselective sulfonylation
Knoevenagel 85 97.8 Mild conditions

Q & A

Basic: What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

Methodological Answer:
The synthesis involves a multi-step approach:

Core Spirocyclic Formation : Begin with cyclization reactions using Boc-protected intermediates under anhydrous conditions (e.g., dichloromethane, triethylamine) to construct the 1,4,8-triazaspiro[4.5]decane scaffold .

Sulfonylation : React the amino group with 4-fluorophenylsulfonyl chloride in dichloromethane at room temperature for 16 hours, followed by quenching with saturated sodium bicarbonate to neutralize excess acid .

Functionalization : Introduce the 4-methoxyphenyl and methylthio groups via nucleophilic substitution or coupling reactions, optimizing stoichiometry (e.g., 1.1:1 molar ratio of sulfonyl chloride to amine) to minimize side products .

Purification : Use silica gel column chromatography with dichloromethane/methanol (9:1) to isolate the final compound, ensuring >95% purity via TLC validation .

Basic: How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Methodological Answer:

  • Spectroscopic Analysis : Employ 1^1H/13^13C NMR to verify substituent positions (e.g., sulfonyl and methoxy peaks at δ 7.6–8.1 ppm and δ 3.8 ppm, respectively) .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS m/z [M+H]+^+ expected vs. observed) .
  • X-ray Crystallography : Resolve the spirocyclic conformation and bond angles (e.g., monoclinic P21/c space group with β ≈ 94.5°) to validate steric compatibility .
  • HPLC : Use reverse-phase columns (e.g., Chromolith) with UV detection at 254 nm to assess purity, targeting >98% peak area .

Advanced: What strategies are recommended for analyzing contradictory biological activity data between in vitro and in vivo models?

Methodological Answer:

  • Metabolic Stability Assays : Compare hepatic microsomal degradation rates (e.g., human vs. rodent CYP450 isoforms) to identify interspecies metabolic differences .
  • Solubility Optimization : Test co-solvents (e.g., PEG-400) or nanoformulations to address poor in vivo bioavailability, as aqueous solubility often limits translational efficacy .
  • Target Engagement Studies : Use radiolabeled analogs (e.g., 3^3H or 14^{14}C) to quantify target binding in tissue homogenates, reconciling discrepancies between cell-free and whole-organism systems .

Advanced: How can computational methods guide the design of derivatives with improved target binding affinity?

Methodological Answer:

  • Molecular Docking : Screen derivatives against crystal structures (e.g., PDB ID 4XYZ) to prioritize modifications at the sulfonyl or methoxyphenyl moieties that enhance hydrogen bonding (e.g., ΔG < -9 kcal/mol) .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes for 100 ns to assess conformational stability (e.g., RMSD < 2 Å) and identify flexible regions for rigidification .
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities for methylthio vs. ethylthio analogs, targeting a >10-fold improvement in IC50_{50} .

Advanced: What methodological approaches resolve discrepancies in reported solubility profiles across different solvent systems?

Methodological Answer:

  • Hansen Solubility Parameters : Calculate HSP values (δd_d, δp_p, δh_h) to predict miscibility in polar aprotic (e.g., DMSO) vs. nonpolar (e.g., hexane) solvents .
  • Thermodynamic Solubility : Measure equilibrium solubility via shake-flask method at 25°C, comparing phosphate buffer (pH 7.4) vs. simulated intestinal fluid .
  • Crystal Packing Analysis : Use X-ray data to identify intermolecular interactions (e.g., π-stacking of fluorophenyl groups) that reduce solubility in aqueous media .

Advanced: How can structure-activity relationship (SAR) studies be systematically designed for this compound?

Methodological Answer:

  • Analog Library Synthesis : Prepare derivatives with variations at the sulfonyl (e.g., 3-CF3_3 vs. 4-F) and methoxyphenyl (e.g., -OCH3_3 vs. -OCF3_3) positions using parallel synthesis .
  • Biological Profiling : Test analogs against target enzymes (e.g., kinase inhibition assays) and off-target panels (e.g., hERG, CYP450) to establish selectivity ratios (>100:1) .
  • 3D-QSAR Modeling : Align CoMFA/CoMSIA contours to electrostatic and steric fields, optimizing substituent bulk (e.g., methylthio → cyclopropylthio) for enhanced potency .

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